![molecular formula C19H15ClFN3O3S B2860214 5-[(2-chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 672949-33-6](/img/structure/B2860214.png)
5-[(2-chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-[(2-chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one” is a chemical compound with the molecular formula C19H15ClFN3O3S and a molecular weight of 419.86 . It is also known by other names such as “5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2H,3H-imidazo[1,2-c]quinazolin-2-one” and "Imidazo[1,2-c]quinazolin-2(3H)-one, 5-[[(2-chloro-6-fluorophenyl)methyl]thio]-8,9-dimethoxy-" .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazo[1,2-c]quinazolin-2(3H)-one core, which is substituted at the 5-position by a (2-chloro-6-fluorobenzyl)sulfanyl group and at the 8,9-positions by methoxy groups .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 573.1±60.0 °C and a predicted density of 1.50±0.1 g/cm3 . Its pKa value is predicted to be -2.05±0.20 .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their potential anticancer properties. For example, derivatives synthesized under palladium-catalyzed Buchwald–Hartwig coupling reactions have shown significant anticancer activity against HT29 and HCT116 cell lines, with certain compounds demonstrating remarkable efficacy (Nowak et al., 2015). Another study on imidazoquinazoline derivatives highlighted a specific compound's notable antitumor activity against a human mammary carcinoma cell line (MCF7), emphasizing the potential of these derivatives in cancer treatment (Georgey, 2014).
Antimicrobial and Antifungal Activities
Research also indicates that quinazolinone derivatives possess potent antimicrobial and antifungal properties. Certain peptide derivatives of iodoquinazolinones/nitroimidazoles showed higher antimicrobial activity against Pseudomonas aeruginosa, Klebsiella pneumoniae, and Candida albicans, and better antifungal activity against dermatophytes (Dahiya et al., 2008). Another study focused on microwave-activated synthesis of quinolones, revealing antibacterial activity comparable to the standard drug norfloxacin (Kidwai et al., 2000).
Other Potential Applications
Quinazolinone derivatives have also been explored for their potential in other therapeutic areas, including anti-inflammatory and antiviral activities. For instance, fluorine-substituted derivatives displayed potential inhibitory effects on LPS-induced NO secretion, indicating anti-inflammatory properties (Sun et al., 2019). Additionally, novel quinazolin-4(3H)-ones were investigated for antiviral activities against various viruses, showing promise as antiviral agents (Selvam et al., 2007).
Eigenschaften
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O3S/c1-26-15-6-10-14(7-16(15)27-2)22-19(24-8-17(25)23-18(10)24)28-9-11-12(20)4-3-5-13(11)21/h3-7H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHAUJXTXSQZPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCC4=C(C=CC=C4Cl)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

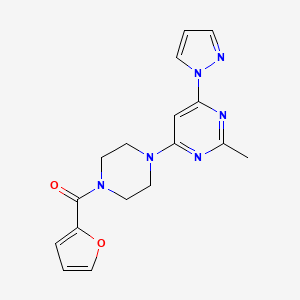
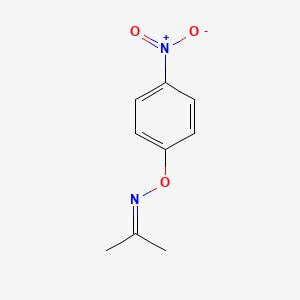
![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N,N-diethylacetamide](/img/no-structure.png)

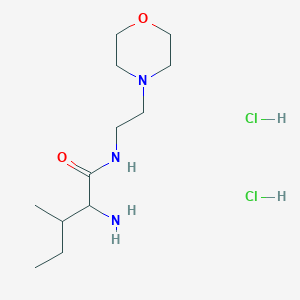
![2-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5-nitrobenzamide](/img/structure/B2860142.png)
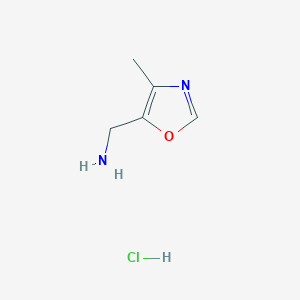

![N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2860145.png)
![[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine](/img/structure/B2860147.png)

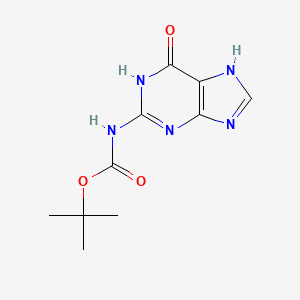
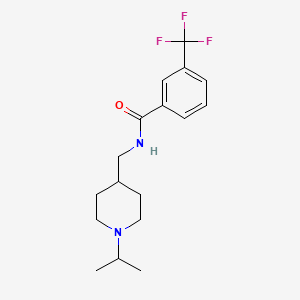
![1,7-dimethyl-9-(4-methylphenyl)-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2860154.png)